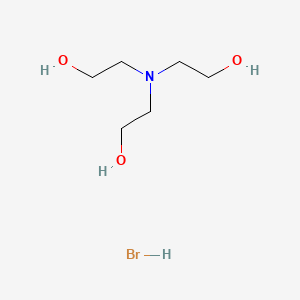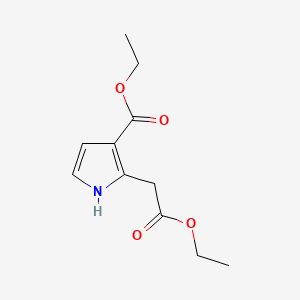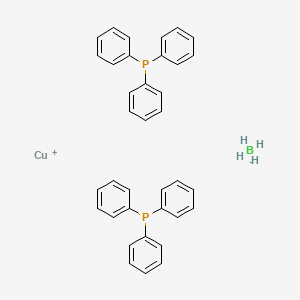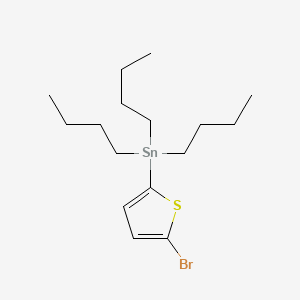
(5-Bromothiophen-2-yl)tributylstannane
Übersicht
Beschreibung
(5-Bromothiophen-2-yl)tributylstannane is an organotin compound with the molecular formula C16H29BrSSn and a molecular weight of 452.08 g/mol . It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions . The compound features a bromothiophene moiety attached to a tributylstannane group, making it a valuable reagent in various chemical transformations.
Wissenschaftliche Forschungsanwendungen
(5-Bromothiophen-2-yl)tributylstannane has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Stille coupling.
Material Science: The compound is used in the preparation of conjugated polymers and organic semiconductors for applications in organic solar cells and light-emitting diodes.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds and pharmaceuticals.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and advanced materials.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(5-Bromothiophen-2-yl)tributylstannane can be synthesized through the reaction of 5-bromothiophene with tributyltin chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
5-Bromothiophene+Tributyltin chlorideBasethis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromothiophen-2-yl)tributylstannane primarily undergoes substitution reactions, particularly in Stille coupling reactions where it acts as a stannylated reagent . It can also participate in other types of reactions such as oxidation and reduction under specific conditions.
Common Reagents and Conditions
Stille Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., cesium carbonate) are commonly used in Stille coupling reactions involving this compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the bromothiophene moiety.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. In Stille coupling, the primary product is a biaryl compound, while oxidation and reduction reactions yield various oxidized or reduced thiophene derivatives .
Wirkmechanismus
The mechanism of action of (5-Bromothiophen-2-yl)tributylstannane in Stille coupling reactions involves the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide (bromine) on the thiophene ring, forming a palladium complex.
Transmetalation: The stannyl group transfers the organic moiety to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tributylstannyl-5-bromothiophene: Similar in structure but with different substitution patterns on the thiophene ring.
5-Bromothiophen-2-yltrimethylstannane: Contains a trimethylstannane group instead of a tributylstannane group.
5-Bromothiophen-2-yltriphenylstannane: Features a triphenylstannane group, offering different reactivity and steric properties.
Uniqueness
(5-Bromothiophen-2-yl)tributylstannane is unique due to its specific substitution pattern and the presence of the tributylstannane group, which provides a balance of reactivity and stability in various chemical reactions . Its versatility in Stille coupling reactions makes it a valuable reagent in organic synthesis and material science .
Eigenschaften
IUPAC Name |
(5-bromothiophen-2-yl)-tributylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrS.3C4H9.Sn/c5-4-2-1-3-6-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPYNNAAWHVCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29BrSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577729 | |
| Record name | (5-Bromothiophen-2-yl)(tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143724-36-1 | |
| Record name | (5-Bromothiophen-2-yl)(tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(2-methyl-1-octyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one](/img/structure/B1610883.png)
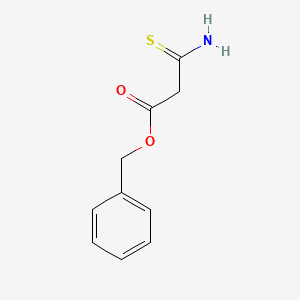
![2,2-Difluoro-5-methylbenzo[d][1,3]dioxole](/img/structure/B1610886.png)
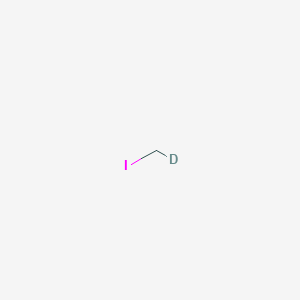
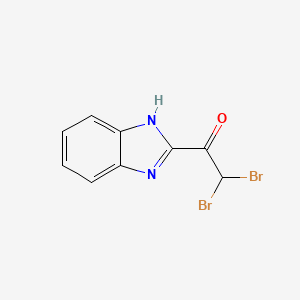
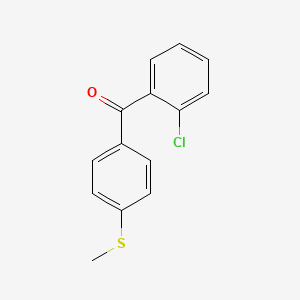
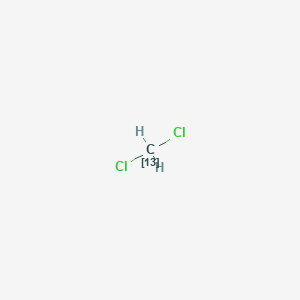
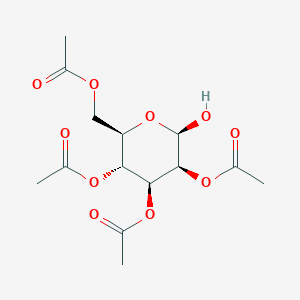
![3-Methylimidazo[1,2-a]pyridine](/img/structure/B1610896.png)
